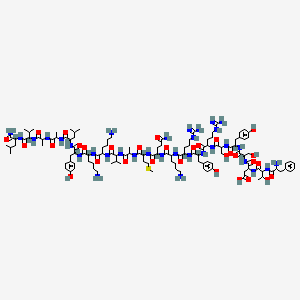

22-52-Adrenomedullin (human)

Description

Properties

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDBQGTKNYEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H193N33O31S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2638.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 22-52-Adrenomedullin (human)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 22-52-Adrenomedullin (human), a critical tool in cardiovascular and pharmacological research. This document details its molecular interactions, effects on key signaling pathways, and includes relevant quantitative data and experimental methodologies.

Introduction to 22-52-Adrenomedullin

22-52-Adrenomedullin (human), also known as ADM(22-52), is a truncated fragment of the full-length 52-amino acid peptide hormone Adrenomedullin (AM). It is widely recognized and utilized as a competitive antagonist of the adrenomedullin receptors (AM1 and AM2) and also exhibits antagonistic properties at the calcitonin gene-related peptide (CGRP) receptor.[1][2] Its ability to block the physiological effects of adrenomedullin makes it an invaluable molecular probe for studying the roles of AM in various physiological and pathophysiological processes, including vasodilation, angiogenesis, and inflammation.[3][4]

Molecular Interaction with Adrenomedullin and CGRP Receptors

Adrenomedullin exerts its effects by binding to a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP). The specific RAMP co-expressed determines the ligand specificity of the receptor complex. The AM1 receptor is a heterodimer of CLR and RAMP2, while the AM2 receptor consists of CLR and RAMP3. The CGRP receptor is formed by the association of CLR and RAMP1.[5]

22-52-Adrenomedullin competitively inhibits the binding of adrenomedullin to its receptors. This antagonistic activity has been demonstrated in various cell types, including vascular smooth muscle cells, where it blocks AM-induced signaling.

Quantitative Data: Receptor Binding and Antagonism

The following table summarizes the quantitative data available for the antagonistic action of 22-52-Adrenomedullin.

| Parameter | Receptor/Cell Type | Value | Reference |

| pA2 | Rat spinal cord cells (AM-stimulated cAMP production) | 7.26 ± 0.18 | |

| pA2 | Rat spinal cord cells (CGRP-stimulated cAMP production) | 6.18 ± 0.21 | |

| Ki | Rabbit aortic endothelial cells (AM-stimulated cAMP) | 2.6 nM | |

| IC50 | Rat mesangial cells (inhibition of AM-stimulated cAMP) | 70 nM |

Impact on Intracellular Signaling Pathways

Adrenomedullin binding to its receptors primarily activates Gαs-protein coupled signaling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn mediates many of the downstream effects of AM, such as vasodilation.

Beyond the canonical cAMP/PKA pathway, adrenomedullin is also known to activate other significant signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is a key regulator of cell growth, survival, and metabolism.

22-52-Adrenomedullin effectively antagonizes these signaling events by preventing the initial binding of adrenomedullin to its receptor. For instance, pretreatment with 22-52-Adrenomedullin has been shown to inhibit AM-induced phosphorylation of ERK1/2 and Akt.

Signaling Pathway Diagrams

Overview of Adrenomedullin signaling pathways and the antagonistic action of 22-52-AM.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 22-52-Adrenomedullin.

cAMP Accumulation Assay

This assay quantifies the ability of 22-52-Adrenomedullin to inhibit adrenomedullin-induced cAMP production.

Protocol:

-

Cell Culture: Culture cells expressing adrenomedullin receptors (e.g., rat vascular smooth muscle cells or transfected HEK293 cells) in appropriate growth medium.

-

Cell Seeding: Seed cells into 96-well plates and grow to confluence.

-

Pre-incubation: Aspirate the growth medium and pre-incubate the cells for 30 minutes in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Antagonist Treatment: Add varying concentrations of 22-52-Adrenomedullin to the wells and incubate for a further 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of adrenomedullin (typically at its EC80) to the wells and incubate for 10-15 minutes at 37°C.

-

Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a suitable lysis buffer.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of 22-52-Adrenomedullin to determine the IC50 value.

Workflow for a cAMP accumulation assay to assess antagonist activity.

Western Blot for ERK1/2 Phosphorylation

This method is used to assess the inhibitory effect of 22-52-Adrenomedullin on AM-induced ERK1/2 activation.

Protocol:

-

Cell Culture and Starvation: Culture cells to near confluence and then serum-starve them for 12-24 hours to reduce basal ERK1/2 phosphorylation.

-

Antagonist Pre-treatment: Pre-treat the starved cells with varying concentrations of 22-52-Adrenomedullin for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with adrenomedullin for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities using densitometry software.

Ex Vivo Vasodilation Assay

This assay measures the effect of 22-52-Adrenomedullin on AM-induced relaxation of isolated blood vessels.

Protocol:

-

Tissue Preparation: Isolate a blood vessel (e.g., rat thoracic aorta) and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Equilibration: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.

-

Pre-contraction: Contract the rings with a vasoconstrictor such as phenylephrine or norepinephrine to a stable plateau.

-

Antagonist Incubation: In a parallel set of experiments, pre-incubate the pre-contracted rings with 22-52-Adrenomedullin for 20-30 minutes.

-

Agonist-induced Relaxation: Generate a cumulative concentration-response curve for adrenomedullin-induced relaxation in the absence and presence of 22-52-Adrenomedullin.

-

Data Analysis: Compare the concentration-response curves to determine the effect of the antagonist on the potency and efficacy of adrenomedullin.

Conclusion

22-52-Adrenomedullin (human) is a potent and specific competitive antagonist of adrenomedullin receptors. Its mechanism of action involves the direct blockade of adrenomedullin binding to its CLR/RAMP receptor complexes, thereby inhibiting downstream signaling through the cAMP/PKA, MAPK/ERK, and PI3K/Akt pathways. This well-characterized antagonistic activity makes 22-52-Adrenomedullin an indispensable tool for elucidating the multifaceted roles of adrenomedullin in health and disease, and for the preclinical evaluation of novel therapeutic agents targeting the adrenomedullin system.

References

The Antagonistic Role of 22-52-Adrenomedullin (Human) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-52-Adrenomedullin (human), a C-terminal fragment of the full-length adrenomedullin (AM) peptide, serves as a critical tool in elucidating the physiological and pathological roles of the adrenomedullin signaling system. This truncated peptide is widely recognized as a competitive antagonist of the adrenomedullin receptors, thereby blocking the downstream effects of endogenous adrenomedullin.[1][2] This guide provides an in-depth overview of the 22-52-Adrenomedullin signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Adrenomedullin is a potent vasodilatory peptide with a wide range of biological activities, including regulation of blood pressure, angiogenesis, and inflammation. Its effects are mediated through a complex of the calcitonin receptor-like receptor (CLR) and one of two receptor activity-modifying proteins (RAMPs), RAMP2 or RAMP3, which form the AM1 and AM2 receptors, respectively. 22-52-Adrenomedullin exerts its antagonistic effects by competing with full-length adrenomedullin for binding to these receptor complexes.[1][3]

Core Signaling Pathway: Inhibition of Adenylyl Cyclase

The primary and most well-characterized signaling pathway inhibited by 22-52-Adrenomedullin is the G-protein coupled receptor (GPCR) cascade that leads to the production of cyclic adenosine monophosphate (cAMP).[1]

-

Receptor Binding: Full-length adrenomedullin binds to the AM1 (CLR+RAMP2) or AM2 (CLR+RAMP3) receptor complex on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, a crucial second messenger.

-

Downstream Effects: cAMP proceeds to activate protein kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses such as vasodilation, hormone secretion, and gene expression.

The Role of 22-52-Adrenomedullin: 22-52-Adrenomedullin, lacking the N-terminal portion required for receptor activation, competitively binds to the AM receptor complex. This occupation of the binding site prevents the binding of full-length adrenomedullin, thereby inhibiting the activation of the Gs protein and the subsequent production of cAMP.

Quantitative Data: Antagonistic Potency of 22-52-Adrenomedullin

The efficacy of 22-52-Adrenomedullin as an antagonist has been quantified in various studies. The following tables summarize key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd).

Table 1: Inhibition of Adrenomedullin-Induced cAMP Accumulation

| Cell Type | Species | IC50 of 22-52-Adrenomedullin | Reference |

| Rat Vascular Smooth Muscle Cells | Rat | Not specified, dose-dependent inhibition | |

| Cos-7 cells transfected with AM1 receptor | - | ≥100-fold reduction in antagonist potency with key residue substitutions |

Table 2: Receptor Binding Affinity

| Receptor/Cell Type | Species | Ligand | Kd / IC50 of 22-52-Adrenomedullin | Reference |

| AM1 Receptor Extracellular Domain | Human | 22-52-Adrenomedullin | 5 μM (Kd at 25°C), 29 μM (Kd at 37°C) | |

| Rat Epididymal Membranes | Rat | 125I-labeled rat AM (1-50) | 6.6 ± 0.1 x 10⁻⁹ M (IC50) | |

| Rat Epididymal Membranes | Rat | 125I-labeled CGRP | 2.1 ± 0.2 x 10⁻⁷ M (IC50) |

Modulation of Other Signaling Pathways

While the inhibition of the cAMP pathway is the most prominent effect, some studies suggest that the adrenomedullin system, and consequently its antagonism by 22-52-Adrenomedullin, can influence other signaling cascades.

-

PI3K/Akt Pathway: Adrenomedullin has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. The antagonist 22-52-Adrenomedullin has been observed to block these effects, suggesting an indirect inhibition of this pathway.

-

MAPK/ERK Pathway: There is evidence that adrenomedullin can modulate the MAPK/ERK pathway, which plays a role in cell growth and differentiation. The effects of 22-52-Adrenomedullin on this pathway appear to be cell-type specific and require further investigation.

Visualizing the Signaling Cascade

To illustrate the mechanism of action of 22-52-Adrenomedullin, the following diagrams were generated using Graphviz.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic properties of 22-52-Adrenomedullin.

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of 22-52-Adrenomedullin for the adrenomedullin receptor.

Materials:

-

Cells or tissues expressing adrenomedullin receptors.

-

Radiolabeled adrenomedullin (e.g., ¹²⁵I-AM).

-

Unlabeled 22-52-Adrenomedullin.

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors and BSA).

-

Washing buffer (ice-cold binding buffer).

-

Scintillation counter or gamma counter.

Procedure:

-

Cell/Membrane Preparation: Prepare cell suspensions or membrane fractions from the chosen source.

-

Incubation: In a microcentrifuge tube, combine the cell/membrane preparation with a fixed concentration of radiolabeled adrenomedullin and varying concentrations of unlabeled 22-52-Adrenomedullin.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter or by centrifugation.

-

Washing: Wash the filters or cell pellets with ice-cold washing buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which can then be used to determine the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of 22-52-Adrenomedullin to inhibit adrenomedullin-stimulated cAMP production.

Materials:

-

Cultured cells expressing adrenomedullin receptors.

-

Full-length adrenomedullin.

-

22-52-Adrenomedullin.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Antagonist Treatment: Add varying concentrations of 22-52-Adrenomedullin to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of full-length adrenomedullin to stimulate cAMP production and incubate for a defined time.

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the 22-52-Adrenomedullin concentration to determine the IC50 for the inhibition of cAMP production.

Conclusion

22-52-Adrenomedullin (human) is an indispensable tool for investigating the adrenomedullin signaling system. Its primary mechanism of action involves the competitive antagonism of adrenomedullin receptors, leading to the inhibition of the adenylyl cyclase/cAMP pathway. Understanding the quantitative aspects of this antagonism and employing robust experimental protocols are crucial for advancing research in areas where adrenomedullin signaling plays a significant role, including cardiovascular diseases and cancer. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of the adrenomedullin system and to explore its therapeutic potential.

References

An In-depth Technical Guide to 22-52 Adrenomedullin (Human)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of 22-52 Adrenomedullin (human), a significant fragment of the vasoactive peptide Adrenomedullin. Initially identified as a putative antagonist of Adrenomedullin receptors, its complex pharmacology, including its interaction with Calcitonin Gene-Related Peptide (CGRP) receptors, has been a subject of extensive research. This document details its synthesis, key experimental protocols for its characterization, quantitative binding and functional data, and its role in modulating critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development.

Discovery and History

The journey of 22-52 Adrenomedullin (AM(22-52)) is intrinsically linked to the discovery of its parent peptide, Adrenomedullin (AM).

-

1993: Adrenomedullin, a potent 52-amino acid vasodilatory peptide, was first isolated from human pheochromocytoma by Kitamura and colleagues.[1][2] This discovery opened up a new area of research into its physiological and pathophysiological roles.

-

Mid-to-late 1990s: As researchers sought to understand the function of AM, the need for selective antagonists became apparent. The C-terminal fragment of AM, spanning amino acids 22 to 52, was synthesized and began to be characterized as a potential antagonist. Early studies in the late 1990s, such as a 1997 study on the cat hindlimb vascular bed, demonstrated that AM(22-52) could antagonize the effects of CGRP, a peptide structurally related to AM.[3][4]

-

Early 2000s: Further research solidified the role of AM(22-52) as a competitive antagonist at AM receptors, albeit with varying selectivity and potency across different receptor subtypes. It was shown to inhibit AM-induced cAMP accumulation in vascular smooth muscle cells.[4] Its utility as a research tool grew, enabling the elucidation of the physiological roles of endogenous AM.

-

Present: 22-52 Adrenomedullin continues to be a widely used pharmacological tool to investigate the AM system. Its complex interactions with both AM and CGRP receptors are still a subject of study, driving the development of more selective and potent antagonists.

Quantitative Data

The biological activity of 22-52 Adrenomedullin has been quantified through various binding and functional assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity of 22-52 Adrenomedullin (Human)

| Receptor Subtype | Ligand | Cell Line/System | Kd (nM) | Ki (nM) | Reference |

| AM1 (CLR/RAMP2) | 125I-AM | Rabbit Aortic Endothelial Cells | 2.6 | ||

| CGRP Receptor | 125I-CGRP | SK-N-MC cells | >1000 | ||

| AM Receptor | 125I-AM | Rat Cerebral Microvessels | 7.6 |

Table 2: Functional Antagonist Potency of 22-52 Adrenomedullin (Human)

| Assay | Receptor Subtype | Cell Line | pA2 | IC50 (nM) | Reference |

| cAMP Accumulation | AM1 (hCLR/hRAMP2) | COS-7 | 7.34 ± 0.14 | ||

| cAMP Accumulation | AM2 (hCLR/hRAMP3) | COS-7 | 6.73 ± 0.14 | ||

| cAMP Accumulation | CGRP1 (CLR/RAMP1) | Rat Spinal Cord Culture | 6.18 ± 0.21 | ||

| cAMP Accumulation | AM1 | Rat Spinal Cord Culture | 7.26 ± 0.18 | ||

| cAMP Accumulation | AM1 | HEK-293 | 4.65 ± 0.45 | ||

| cAMP Accumulation | AM2 | HEK-293 | ~100 | ||

| Vasodilator Response | CGRP Receptor | Cat Hindlimb Vascular Bed |

Experimental Protocols

Synthesis of 22-52 Adrenomedullin (Human) by Fmoc Solid-Phase Peptide Synthesis

22-52 Adrenomedullin is a 31-amino acid peptide that can be chemically synthesized using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin (for C-terminal amide)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

HPLC for purification

-

Mass spectrometer for verification

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Remove the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the C-terminal amino acid (Tyrosine) with a coupling reagent and a base in DMF.

-

Add the activated amino acid to the resin and allow it to react for 1-2 hours.

-

Wash the resin to remove excess reagents.

-

-

Peptide Chain Elongation:

-

Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

-

Washing: Wash the resin with DMF.

-

Coupling: Activate the next Fmoc-protected amino acid and couple it to the deprotected N-terminus of the peptide chain.

-

Washing: Wash the resin with DMF.

-

Repeat these steps for each amino acid in the 22-52 sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the mass of the purified peptide using mass spectrometry.

-

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of 22-52 Adrenomedullin for its receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes or whole cells expressing Adrenomedullin receptors.

-

Radioligand (e.g., 125I-Adrenomedullin).

-

Unlabeled 22-52 Adrenomedullin (competitor).

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Filtration apparatus with glass fiber filters (e.g., GF/C).

-

Scintillation counter.

Protocol:

-

Assay Setup: In a 96-well plate, add the following to each well in this order:

-

Binding buffer.

-

A range of concentrations of unlabeled 22-52 Adrenomedullin.

-

A fixed concentration of radiolabeled Adrenomedullin (typically at or below its Kd).

-

Cell membranes or whole cells.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the cell membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of 22-52 Adrenomedullin to antagonize the agonist-induced production of cyclic AMP (cAMP).

Materials:

-

Cells expressing Adrenomedullin receptors.

-

Adrenomedullin (agonist).

-

22-52 Adrenomedullin (antagonist).

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Protocol:

-

Cell Preparation: Plate the cells in a suitable multi-well plate and grow to confluence.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of 22-52 Adrenomedullin in stimulation buffer for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of Adrenomedullin (typically the EC80) to the wells and incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value of 22-52 Adrenomedullin.

-

Calculate the pA2 value from Schild regression analysis to quantify the antagonist potency.

-

Western Blot Analysis of ERK Phosphorylation

This protocol is used to determine the effect of 22-52 Adrenomedullin on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cells of interest.

-

Adrenomedullin.

-

22-52 Adrenomedullin.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment: Treat cells with Adrenomedullin in the presence or absence of 22-52 Adrenomedullin for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK.

Signaling Pathways and Visualizations

22-52 Adrenomedullin primarily functions as an antagonist at Adrenomedullin receptors, thereby inhibiting downstream signaling pathways typically activated by Adrenomedullin. The two major pathways affected are the cAMP/PKA pathway and the MAPK/ERK pathway.

Antagonism of the cAMP Signaling Pathway

Adrenomedullin binding to its Gs-protein coupled receptors (GPCRs), the AM1 (CLR/RAMP2) and AM2 (CLR/RAMP3) receptors, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). 22-52 Adrenomedullin competitively binds to these receptors, preventing Adrenomedullin from binding and thereby inhibiting the production of cAMP.

Caption: Antagonistic effect of AM(22-52) on the cAMP pathway.

Modulation of the MAPK/ERK Signaling Pathway

Adrenomedullin can also stimulate the MAPK/ERK pathway, which is involved in cell proliferation and survival. 22-52 Adrenomedullin, by blocking the AM receptor, can inhibit this signaling cascade.

Caption: Inhibition of the MAPK/ERK signaling cascade by AM(22-52).

Experimental Workflow for Assessing Antagonist Activity

The following diagram illustrates a typical workflow for characterizing the antagonist properties of 22-52 Adrenomedullin.

References

- 1. scispace.com [scispace.com]

- 2. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]

- 3. Adrenomedullin-(22-52) antagonizes vasodilator responses to CGRP but not adrenomedullin in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Physiological Role of Adrenomedullin (22-52) (Human): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (AM) is a 52-amino acid peptide hormone with a wide range of physiological effects, primarily centered on vasodilation and cardiovascular homeostasis.[1][2][3] A truncated form of this peptide, Adrenomedullin (22-52) [AM(22-52)], has emerged as a critical tool in elucidating the function of the parent molecule. This technical guide provides an in-depth overview of the physiological role of human AM(22-52), with a focus on its mechanism of action as a receptor antagonist and its implications in various physiological and pathophysiological processes. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of AM(22-52).

Core Function: Adrenomedullin Receptor Antagonism

AM(22-52) is widely recognized as a putative antagonist of the adrenomedullin receptor.[4][5] It is a C-terminal fragment of adrenomedullin that competitively inhibits the binding of the full-length AM peptide to its receptors. This antagonistic activity is the foundation of its physiological role, allowing it to block the downstream signaling cascades typically initiated by AM.

The adrenomedullin receptor is a complex of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), either RAMP2 or RAMP3. The binding of AM to this receptor complex typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). AM(22-52) exerts its primary effect by inhibiting this AM-induced cAMP production.

Quantitative Data on Receptor Binding and Antagonistic Potency

The following tables summarize the quantitative data available for the binding affinity and antagonistic potency of human AM(22-52).

Table 1: Binding Affinity of Adrenomedullin (22-52)

| Parameter | Value | Species/System | Method | Reference |

| Kd | 5 µM | Human AM1 Receptor ECD | Isothermal Titration Calorimetry (ITC) | |

| Kd | 29 µM (at 37°C) | Human AM1 Receptor ECD | Isothermal Titration Calorimetry (ITC) | |

| IC50 | 19.4 ± 8 nmol/L | Mouse Aorta | Radioligand Displacement Assay ([125I]AM) |

Table 2: Antagonistic Potency of Adrenomedullin (22-52)

| Parameter | Value | Species/System | Effect Measured | Reference |

| pA2 | 7.59 | Rat Dorsal Root Ganglion Neurons | Inhibition of AM-induced cAMP accumulation | |

| pA2 | 7.62 | Rat Spinal Motor Neurons | Inhibition of AM-induced cAMP accumulation | |

| In vivo Dose | 275-500 nmol/kg/h (infusion) | Rat | Antagonism of AM-induced hemodynamic effects | |

| In vivo Dose | up to 120 nmol (bolus) | Cat | Antagonism of CGRP-induced vasodilation |

Physiological and Pathophysiological Implications

The ability of AM(22-52) to counteract the effects of adrenomedullin has positioned it as a valuable research tool and a potential therapeutic agent in various contexts.

Cardiovascular System

Adrenomedullin is a potent vasodilator, and its effects on the cardiovascular system are well-documented. AM(22-52) has been shown to antagonize these effects. In conscious rats, pretreatment with AM(22-52) significantly suppressed the central actions of adrenomedullin on blood pressure and heart rate. However, some studies suggest that in certain vascular beds, AM(22-52) may act as a more selective antagonist for the calcitonin gene-related peptide (CGRP) receptor, which shares structural homology with the AM receptor.

Angiogenesis and Cancer

Adrenomedullin is implicated in promoting angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. AM(22-52) has demonstrated significant anti-angiogenic and anti-tumor properties. It can suppress tumor angiogenesis and inhibit the growth of various cancers, including glioblastoma, breast cancer, pancreatic cancer, and osteosarcoma. Studies have shown that AM(22-52) can reduce capillary density in tumors and inhibit choroidal neovascularization.

Central Nervous System

Within the central nervous system, adrenomedullin acts as a neuropeptide involved in regulating neurosecretory processes. Intracerebroventricular administration of AM(22-52) has been shown to reduce the AM-induced expression of c-fos mRNA in the paraventricular and supraoptic nuclei of the hypothalamus. Furthermore, AM(22-52) is implicated in modulating the development of morphine tolerance, suggesting a role in opioid signaling pathways.

Signaling Pathways

The primary signaling pathway inhibited by AM(22-52) is the cAMP pathway, by blocking the activation of adenylyl cyclase by the AM receptor. Adrenomedullin's effects are also mediated through other signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. By blocking the initial receptor activation, AM(22-52) can indirectly modulate these downstream pathways, thereby affecting cellular processes like proliferation, survival, and migration.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of AM(22-52)'s physiological role. Below are representative protocols for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of AM(22-52) to the adrenomedullin receptor.

Methodology:

-

Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the adrenomedullin receptor.

-

Incubation: Incubate the membranes with a constant concentration of radiolabeled adrenomedullin (e.g., [125I]AM) and varying concentrations of unlabeled AM(22-52).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing ligand (AM(22-52)) to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the antagonistic effect of AM(22-52) on AM-induced cAMP production.

Methodology:

-

Cell Culture: Plate cells expressing the adrenomedullin receptor in appropriate culture plates.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Treatment: Add varying concentrations of AM(22-52) to the cells and incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of adrenomedullin to stimulate cAMP production and incubate for a further period.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit or radioimmunoassay.

-

Data Analysis: Plot the cAMP concentration against the concentration of AM(22-52) to determine the dose-dependent inhibition of AM-induced cAMP accumulation.

In Vivo Hemodynamic Studies in Rodents

Objective: To evaluate the effect of AM(22-52) on cardiovascular parameters in a living organism.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rat) and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Drug Administration: Administer AM(22-52) via intravenous infusion or bolus injection. In antagonist studies, administer AM(22-52) prior to the administration of adrenomedullin.

-

Continuous Monitoring: Continuously record MAP and HR throughout the experiment.

-

Data Analysis: Analyze the changes in MAP and HR from baseline in response to the drug administrations.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Adrenomedullin signaling pathway and the inhibitory action of AM(22-52).

Caption: Experimental workflow for a competitive cAMP accumulation assay.

Conclusion

Human Adrenomedullin (22-52) is a potent and specific antagonist of the adrenomedullin receptor system. Its ability to block the physiological effects of adrenomedullin, particularly the induction of cAMP, makes it an invaluable tool for dissecting the roles of AM in cardiovascular regulation, angiogenesis, cancer biology, and neuroscience. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating the adrenomedullin signaling pathway. Further research into the precise receptor subtype selectivity and the in vivo efficacy and safety of AM(22-52) and its analogues will be critical in translating these findings into clinical applications.

References

22-52-Adrenomedullin (Human) as a Cardiac Depressant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-52-Adrenomedullin (human), a truncated form of the potent vasodilator peptide adrenomedullin (AM), is widely recognized as an antagonist of the adrenomedullin receptor. Emerging evidence also points to its role as a cardiac depressant factor, particularly in pathophysiological states such as septic shock. This technical guide provides an in-depth overview of the mechanisms, experimental evidence, and signaling pathways associated with the cardiac depressant effects of 22-52-Adrenomedullin. It is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug development and related fields.

Introduction

Adrenomedullin (AM) is a 52-amino acid peptide with a range of cardiovascular effects, including vasodilation and inotropic actions. The N-terminal truncated fragment, 22-52-Adrenomedullin (AM(22-52)), has been instrumental in elucidating the physiological roles of AM by acting as a receptor antagonist[1]. While its primary utility in research has been as a competitive inhibitor of AM binding, studies have revealed that AM(22-52) can also reverse or induce cardiac depression under specific conditions, suggesting a more complex role than simple receptor blockade[2][3]. This guide synthesizes the current understanding of AM(22-52) as a cardiac depressant, focusing on its molecular interactions, cellular effects, and the experimental frameworks used to characterize these properties.

Mechanism of Action and Signaling Pathways

The cardiac depressant effects of 22-52-Adrenomedullin are predominantly observed through its antagonism of adrenomedullin's actions. In conditions like septic shock where adrenomedullin is overproduced, it can exert a negative inotropic effect on cardiomyocytes. AM(22-52) reverses this depression[1][4]. The underlying signaling pathway involves a sophisticated interplay of G-protein coupling and downstream effectors.

In normal adult rat ventricular myocytes, adrenomedullin initially produces a positive inotropic effect mediated by a Gs-protein coupled pathway, leading to increased cyclic AMP (cAMP) and enhanced contractility. However, prolonged exposure to high concentrations of adrenomedullin, mimicking septic conditions, leads to a switch from Gs to Gi-protein coupling. This results in a PKA-dependent negative inotropic effect. 22-52-Adrenomedullin exerts its cardiac depressant antagonism by blocking this Gi-mediated pathway. This pathway is also linked to the activity of cyclooxygenase (COX).

Furthermore, the negative inotropic effect of adrenomedullin that is blocked by AM(22-52) is associated with a reduction in the L-type calcium current (ICa,L), leading to decreased calcium transients and reduced cell shortening. The effects of adrenomedullin on myocardial stiffness, which can also be influenced by AM(22-52), appear to be dependent on the endocardial endothelium and the production of nitric oxide (NO).

Signaling Pathway Diagram

Caption: Signaling pathways of Adrenomedullin in cardiomyocytes and the antagonistic role of 22-52-Adrenomedullin.

Quantitative Data on Cardiac Effects

The primary role of 22-52-Adrenomedullin documented in the literature is as an antagonist. Quantitative data largely describes its ability to reverse the effects of adrenomedullin. Direct dose-response data for 22-52-Adrenomedullin's intrinsic cardiac depressant activity is limited.

Table 1: Antagonistic Effects of 22-52-Adrenomedullin on Cardiomyocyte Contractility and Calcium Transients

| Parameter | Species/Model | Agonist (AM) Effect | Antagonist (AM(22-52)) Effect | Reference |

| Cell Shortening | Adult Rat Ventricular Myocytes | Initial increase (<30 min), then marked decrease (>1 hr) | 100 nM AM(22-52) prevents both positive and negative effects | |

| Ca2+ Transient | Adult Rat Ventricular Myocytes | Initial increase (<30 min), then marked decrease (>1 hr) | 100 nM AM(22-52) prevents both positive and negative effects | |

| Cell Shortening (LPS-treated) | Adult Rat Ventricular Myocytes | Decreased | Pretreatment with AM(22-52) reverses the decrease | |

| Ca2+ Transient (LPS-treated) | Adult Rat Ventricular Myocytes | Decreased | Pretreatment with AM(22-52) reverses the decrease |

Table 2: Electrophysiological Effects of 22-52-Adrenomedullin Antagonism

| Parameter | Species/Model | Agonist (AM) or Condition (LPS) Effect | Antagonist (AM(22-52)) Effect | Reference |

| L-type Ca2+ Current (ICa,L) | Adult Rat Ventricular Myocytes (LPS-treated) | Density reduced from -6.7 to -3.2 pA/pF | 100 nM AM(22-52) reverses the reduction | |

| L-type Ca2+ Current (ICa,L) | Adult Rat Ventricular Myocytes (Control) | 1 hr incubation with 100 nM AM reduces current from -5.8 to -2.9 pA/pF | Co-incubation with AM(22-52) abolishes the reduction | |

| Action Potential Duration (APD) | Adult Rat Ventricular Myocytes (LPS-treated) | APD50 shortened from 257 to 169 ms; APD90 shortened from 305 to 220 ms | AM(22-52) reverses the shortening |

Experimental Protocols

Isolation and Culture of Adult Rat Ventricular Myocytes

A standard method for studying the direct effects of peptides on cardiomyocytes involves their isolation from the whole heart.

-

Animal Model: Adult Sprague-Dawley rats are commonly used.

-

Anesthesia: Anesthesia is induced, for example, with urethane.

-

Heart Perfusion: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with a calcium-free buffer to wash out blood, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.

-

Cell Dissociation: The ventricular tissue is minced and gently agitated to release individual myocytes.

-

Cell Culture: Isolated myocytes are cultured in a suitable medium, often for a short period before experimentation to allow for recovery.

Measurement of Cardiomyocyte Contractility and Calcium Transients

-

Experimental Setup: Myocytes are placed in a chamber on the stage of an inverted microscope and superfused with a physiological salt solution.

-

Contraction Measurement: Cell shortening is recorded using a video-based edge detection system.

-

Calcium Measurement: Intracellular calcium concentration is measured using a fluorescent calcium indicator, such as Fura-2 AM. The ratio of fluorescence emission at two different excitation wavelengths is used to determine the calcium transient.

-

Data Acquisition: Data on cell shortening and calcium transients are acquired and analyzed using specialized software.

Whole-Cell Patch-Clamp for L-type Calcium Current (ICa,L) Measurement

-

Electrophysiology Setup: Standard whole-cell patch-clamp techniques are employed using an amplifier and data acquisition system.

-

Pipette Solution: The patch pipette is filled with an internal solution containing ions that mimic the intracellular environment.

-

External Solution: The external solution is formulated to isolate the L-type calcium current, often containing blockers of other ion channels.

-

Voltage-Clamp Protocol: The cell membrane potential is held at a specific level, and depolarizing voltage steps are applied to elicit the ICa,L.

-

Data Analysis: The peak inward current at each voltage step is measured and normalized to the cell capacitance to obtain the current density (in pA/pF).

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating the cardiac effects of 22-52-Adrenomedullin.

Conclusion

22-52-Adrenomedullin (human) serves as a critical tool for understanding the cardiovascular effects of adrenomedullin. Its role as a cardiac depressant is primarily manifested through the antagonism of adrenomedullin-induced negative inotropy, particularly in pathophysiological contexts like sepsis. The mechanism involves the modulation of G-protein signaling, PKA activity, and L-type calcium channels in cardiomyocytes. While direct evidence for its intrinsic cardiac depressant activity is less abundant, its ability to reverse pathological cardiac depression highlights its potential as a pharmacological scaffold for the development of novel cardiovascular therapeutics. Further research is warranted to fully elucidate the dose-dependent effects of 22-52-Adrenomedullin on cardiac function in various physiological and pathological states.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. HKU Scholars Hub: Role of cyclooxygenase in ventricular effects of adrenomedullin: Is adrenomedullin a double-edged sword in sepsis? [hub.hku.hk]

- 3. researchgate.net [researchgate.net]

- 4. Gs and Gi coupling of adrenomedullin in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 22-52-Adrenomedullin (human) and its Blockade of cAMP Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (AM) is a 52-amino acid peptide with a wide range of physiological effects, most notably as a potent vasodilator.[1] Its actions are primarily mediated through the elevation of intracellular cyclic adenosine monophosphate (cAMP).[2][3] A critical tool in the study of AM signaling and its potential as a therapeutic target is the N-terminal truncated fragment, 22-52-Adrenomedullin (human), hereafter referred to as AM-(22-52). This peptide fragment acts as a competitive antagonist at adrenomedullin receptors, effectively blocking the downstream signaling cascade, including the production of cAMP.[4][5] This guide provides a comprehensive overview of the mechanism of AM-(22-52), quantitative data on its antagonistic activity, and detailed experimental protocols for its study.

Mechanism of Action: Antagonism of the Adrenomedullin Signaling Pathway

Adrenomedullin exerts its effects by binding to a heterodimeric G protein-coupled receptor (GPCR) complex. This complex consists of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3. The combination of CLR with RAMP2 forms the AM1 receptor, while CLR with RAMP3 constitutes the AM2 receptor.

Upon binding of adrenomedullin to this receptor complex, a conformational change occurs, leading to the activation of the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of adrenomedullin, such as vasodilation.

AM-(22-52) functions as a competitive antagonist by binding to the AM receptor complex, thereby preventing the binding of the full-length adrenomedullin peptide. This blockade inhibits the activation of the Gs protein and subsequent adenylyl cyclase activity, resulting in the suppression of cAMP production.

Caption: Adrenomedullin signaling pathway and the inhibitory action of AM-(22-52).

Quantitative Analysis of AM-(22-52) Antagonism

The potency of AM-(22-52) as an antagonist is typically quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The following table summarizes the antagonistic activity of human AM-(22-52) on AM-induced cAMP production in various cell types and receptor contexts.

| Cell Type/Receptor | Agonist | pA2 Value of hAM-(22-52) | Reference |

| Dissociated Rat Spinal Cord Cells | Adrenomedullin | 7.26 ± 0.18 | |

| Rat Dorsal Root Ganglion (DRG) Neurons | Adrenomedullin | 7.59 | |

| Rat Spinal Motor (SM) Neurons | Adrenomedullin | 7.62 | |

| Human CLR/RAMP2 (AM1 Receptor) in COS-7 Cells | Adrenomedullin | 7.34 ± 0.14 | |

| Human CLR/RAMP3 (AM2 Receptor) in COS-7 Cells | Adrenomedullin | 6.73 ± 0.14 | |

| Rat 2 Cells (endogenous rCL/rRAMP2) | Adrenomedullin | 7.28 ± 0.06 | |

| L6 Cells (endogenous rCL/rRAMP2) | Adrenomedullin | 7.00 ± 0.05 |

Experimental Protocols

The following protocols provide a general framework for investigating the antagonistic effects of AM-(22-52) on adrenomedullin-induced cAMP production in a cell-based assay.

Cell Culture and Seeding

-

Cell Line Selection: Choose a suitable cell line known to express adrenomedullin receptors (e.g., vascular smooth muscle cells, endothelial cells, or a transfected cell line like COS-7 expressing specific CLR/RAMP combinations).

-

Cell Culture: Culture the selected cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.

cAMP Accumulation Assay

-

Pre-incubation:

-

Aspirate the growth medium from the cell culture plates and wash the cells once with serum-free medium.

-

Add serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 1 µM RO-20-1724 or 0.5 mM IBMX) to each well. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP.

-

Incubate the plates at 37°C for 30 minutes.

-

-

Antagonist Treatment:

-

Prepare a dilution series of AM-(22-52) in serum-free medium containing the PDE inhibitor.

-

Add the AM-(22-52) dilutions to the appropriate wells.

-

Incubate for a further 10-20 minutes at 37°C.

-

-

Agonist Stimulation:

-

Prepare a dilution series of adrenomedullin in serum-free medium containing the PDE inhibitor.

-

Add the adrenomedullin dilutions to the wells (including those pre-treated with the antagonist). Include a vehicle control (no agonist) and a positive control (e.g., 1 µM forskolin, a direct activator of adenylyl cyclase).

-

Incubate for 10 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction by aspirating the medium and adding ice-cold ethanol or a lysis buffer provided with a commercial cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate concentration-response curves for adrenomedullin in the absence and presence of different concentrations of AM-(22-52).

-

Calculate EC50 values for adrenomedullin and pA2 values for AM-(22-52) using appropriate pharmacological software (e.g., GraphPad Prism).

-

Caption: Experimental workflow for assessing AM-(22-52) antagonism of cAMP production.

Applications in Research and Drug Development

AM-(22-52) is an invaluable tool for:

-

Pharmacological Characterization: Elucidating the specific roles of AM1 and AM2 receptors in different tissues and disease models.

-

Target Validation: Investigating the therapeutic potential of blocking adrenomedullin signaling in conditions such as cancer, where AM can promote tumor growth and angiogenesis.

-

Screening Assays: Serving as a reference antagonist in the development and screening of novel small molecule or antibody-based inhibitors of the adrenomedullin pathway.

Conclusion

22-52-Adrenomedullin (human) is a well-characterized and specific antagonist of the adrenomedullin receptors, primarily exerting its effect by competitively inhibiting the binding of adrenomedullin and thereby blocking the downstream production of cAMP. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to understand and modulate the adrenomedullin signaling pathway.

References

- 1. Adrenomedullin increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrenomedullin stimulates two signal transduction pathways, cAMP accumulation and Ca2+ mobilization, in bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Adrenomedullin (22-52), human - Echelon Biosciences [echelon-inc.com]

- 5. medchemexpress.com [medchemexpress.com]

The Dichotomous Role of 22-52 Adrenomedullin in the Cardiovascular System: An Antagonist with Nuanced Selectivity

For Immediate Release

A Comprehensive Technical Review for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted function of the human adrenomedullin fragment, 22-52 Adrenomedullin (AM 22-52), within the cardiovascular system. While primarily recognized as an antagonist of the potent vasodilator adrenomedullin (AM), its complex interactions with related receptors, particularly the calcitonin gene-related peptide (CGRP) receptor, present a nuanced profile with significant implications for cardiovascular research and therapeutic development. This document provides a consolidated overview of its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Function: A Tale of Two Receptors

22-52 Adrenomedullin is a C-terminal fragment of the full-length 52-amino acid adrenomedullin peptide. Its primary role in the cardiovascular system is defined by its antagonistic activity at two closely related receptor systems: the adrenomedullin receptors (AM1 and AM2) and the CGRP receptor.[1][2] This dual antagonism is a critical consideration in the interpretation of experimental results and the design of targeted therapeutics.

Adrenomedullin exerts its effects through heterodimeric G protein-coupled receptors, which consist of the calcitonin receptor-like receptor (CLR) and one of two receptor activity-modifying proteins (RAMPs), RAMP2 or RAMP3, forming the AM1 and AM2 receptors, respectively.[3][4][5] AM 22-52 is reported to competitively inhibit the binding of adrenomedullin to its receptors, thereby blocking downstream signaling cascades, most notably the production of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells.

Interestingly, a significant body of evidence demonstrates that AM 22-52 also functions as an antagonist at the CGRP receptor, which is composed of CLR and RAMP1. Some studies have even suggested a selective antagonism, where AM 22-52 preferentially blocks CGRP-mediated vasodilation without affecting the vasodilatory response to adrenomedullin in certain vascular beds. However, there remains some discrepancy in the literature regarding the absolute selectivity of AM 22-52, with its effects likely being dependent on the specific tissue and experimental conditions.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the antagonist activity of 22-52 Adrenomedullin from various in vitro and in vivo studies.

Table 1: In Vitro Antagonist Activity of 22-52 Adrenomedullin

| Parameter | Value | Cell Type/Tissue | Species | Notes | Reference |

| IC50 | ~70 nM | Rat mesangial cells | Rat | Inhibition of AM-stimulated cAMP production. | |

| pA2 | 7.59 | Rat dorsal root ganglion neurons | Rat | Inhibition of AM-induced cAMP accumulation. | |

| pA2 | 7.62 | Rat spinal motor neurons | Rat | Inhibition of AM-induced cAMP accumulation. | |

| Kd | 5 µM | AM1 receptor extracellular domain | Human | Isothermal titration calorimetry. |

Table 2: In Vivo Antagonist Activity of 22-52 Adrenomedullin

| Effect | Dose | Route of Administration | Animal Model | Notes | Reference |

| Abolished AM-induced increase in MAP and HR | 0.01 pmol | Microinjection into RVLM | Rat | Co-injection with 0.01 pmol AM. | |

| Attenuated AM- and IMD-induced renal and mesenteric vasodilation | 10 nmol/kg | Intravenous | Conscious Rat | Pre-treatment before AM (3 nmol/kg) or IMD (1 nmol/kg). | |

| Inhibited hypotensive and vasodilator responses to AM | 500 nmol/kg/h | Intravenous infusion | Conscious Rat | Selective for AM over CGRP in this study. |

Signaling Pathways and Mechanisms of Action

Adrenomedullin binding to its receptors (CLR/RAMP2 or CLR/RAMP3) primarily activates the Gs alpha subunit of the heterotrimeric G-protein. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), leading to vasodilation in vascular smooth muscle cells and other cardiovascular effects. 22-52 Adrenomedullin acts by competitively inhibiting the initial binding of adrenomedullin to this receptor complex, thereby preventing the initiation of this signaling cascade.

Figure 1. Signaling pathway of Adrenomedullin and the antagonistic action of 22-52 Adrenomedullin.

Detailed Experimental Protocols

In Vivo Measurement of Cardiovascular Parameters in Conscious Rats

This protocol outlines a common experimental workflow for assessing the in vivo cardiovascular effects of 22-52 Adrenomedullin.

1. Animal Preparation:

-

Adult male Sprague-Dawley rats are anesthetized (e.g., with isoflurane).

-

Catheters are surgically implanted into the femoral artery for blood pressure measurement and the femoral vein for drug administration.

-

The catheters are tunneled subcutaneously and exteriorized at the back of the neck.

-

Animals are allowed to recover for at least 24 hours to ensure they are conscious and unrestrained during the experiment.

2. Experimental Procedure:

-

On the day of the experiment, the arterial catheter is connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.

-

A baseline recording of cardiovascular parameters is obtained for at least 30 minutes.

-

22-52 Adrenomedullin is administered intravenously, either as a bolus injection or a continuous infusion, at the desired dose (e.g., 10 nmol/kg bolus or 500 nmol/kg/h infusion).

-

Following the administration of the antagonist, a challenge with adrenomedullin (e.g., 3 nmol/kg) is performed to assess the degree of receptor blockade.

-

Cardiovascular parameters are continuously recorded for a defined period post-injection.

3. Data Analysis:

-

Mean arterial pressure (MAP) and heart rate (HR) are calculated from the continuous blood pressure recordings.

-

Changes in MAP and HR from baseline are calculated and compared between treatment groups (vehicle vs. antagonist).

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Figure 2. Experimental workflow for in vivo cardiovascular assessment of 22-52 Adrenomedullin.

In Vitro cAMP Accumulation Assay in Vascular Smooth Muscle Cells

This protocol describes a standard method for determining the antagonistic effect of 22-52 Adrenomedullin on cAMP production in cultured vascular smooth muscle cells.

1. Cell Culture:

-

Rat aortic smooth muscle cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until confluent.

-

Cells are then seeded into multi-well plates and grown to near confluence.

2. Assay Procedure:

-

The growth medium is removed, and the cells are washed with a serum-free medium.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) for 30 minutes at 37°C to prevent cAMP degradation.

-

22-52 Adrenomedullin is added to the wells at various concentrations and incubated for a further 15-30 minutes.

-

Adrenomedullin is then added at a fixed concentration (e.g., 100 nM) to stimulate cAMP production, and the incubation is continued for 10-15 minutes.

-

The reaction is stopped by removing the medium and adding a lysis buffer (e.g., 0.1 M HCl or ethanol).

3. cAMP Measurement:

-

The cell lysates are collected, and the intracellular cAMP concentration is determined using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

A standard curve is generated to calculate the cAMP concentration in the samples.

4. Data Analysis:

-

The inhibitory effect of 22-52 Adrenomedullin is calculated as the percentage reduction in the adrenomedullin-stimulated cAMP production.

-

An IC50 value is determined by plotting the percentage inhibition against the concentration of the antagonist.

Figure 3. Experimental workflow for in vitro cAMP accumulation assay.

Conclusion and Future Directions

22-52 Adrenomedullin serves as a valuable pharmacological tool for probing the physiological and pathological roles of the adrenomedullin and CGRP systems in cardiovascular regulation. Its antagonistic properties have been instrumental in elucidating the contributions of these peptides to blood pressure control, vascular tone, and cardiac function. However, the lack of absolute receptor selectivity underscores the need for careful experimental design and interpretation of results. The development of more selective antagonists for the AM1, AM2, and CGRP receptors will be crucial for dissecting the precise roles of each receptor subtype in cardiovascular health and disease. Further research focusing on the structure-activity relationship of AM 22-52 and its derivatives may pave the way for the design of novel therapeutics for cardiovascular disorders such as hypertension and heart failure.

References

- 1. Identification of key residues involved in adrenomedullin binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Adrenomedullin and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. academic.oup.com [academic.oup.com]

22-52-Adrenomedullin (Human): A Technical Guide to its Function as an Adrenomedullin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (AM) is a potent vasodilator peptide with a wide range of biological activities, playing crucial roles in cardiovascular homeostasis, angiogenesis, and inflammation. Its effects are mediated through a complex receptor system composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and one of three receptor activity-modifying proteins (RAMPs). The association of CLR with RAMP2 or RAMP3 forms the high-affinity adrenomedullin receptors, designated as AM1 and AM2 receptors, respectively. The CLR/RAMP1 complex primarily functions as the receptor for calcitonin gene-related peptide (CGRP), although AM can also bind to it with lower affinity.[1][2]

Given the significant physiological and pathological roles of adrenomedullin, the development of selective antagonists is of great interest for both research and therapeutic applications. 22-52-Adrenomedullin (human), also referred to as AM(22-52), is a truncated analogue of the native human adrenomedullin peptide. This fragment lacks the N-terminal 21 amino acids, a region crucial for receptor activation. Consequently, AM(22-52) acts as a competitive antagonist at adrenomedullin receptors, blocking the signaling pathways initiated by the endogenous ligand.[3][4] This technical guide provides an in-depth overview of the core pharmacology of 22-52-Adrenomedullin, including its binding affinities, mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action and Signaling Pathways

22-52-Adrenomedullin exerts its antagonistic effects by competitively binding to the adrenomedullin receptors, thereby preventing the binding of the endogenous agonist, adrenomedullin. This inhibition blocks the downstream signaling cascades typically activated by AM. The primary signaling pathway activated by adrenomedullin involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4] By blocking this pathway, 22-52-Adrenomedullin can inhibit the physiological effects of adrenomedullin, such as vasodilation.

The following diagram illustrates the antagonistic mechanism of 22-52-Adrenomedullin at the AM1 receptor:

Quantitative Data: Binding Affinity and Potency

The antagonist properties of 22-52-Adrenomedullin have been quantified across the different adrenomedullin receptor subtypes. The following tables summarize the reported binding affinities (Kd) and functional potencies (pA2 and IC50) from various studies.

| Receptor | Ligand | pA2 (mean ± SEM) | Cell Line | Assay Type | Reference |

| AM1 Receptor | 22-52-Adrenomedullin | 7.83 ± 0.19 | COS-7 | cAMP functional | |

| AM2 Receptor | 22-52-Adrenomedullin | 7.38 ± 0.10 | COS-7 | cAMP functional | |

| CGRP Receptor | 22-52-Adrenomedullin | 5.77 ± 0.23 | COS-7 | cAMP functional | |

| AM2 Receptor | Peptide 'C7' | 7.81 ± 0.20 | - | - | |

| AM1 Receptor | Peptide 'C7' | 7.25 ± 0.13 | - | - |

| Receptor | Ligand | Kd (µM) | Method | Reference |

| AM1 Receptor | 22-52-Adrenomedullin | 5 | ITC | |

| AM1 Receptor | 22-52-Adrenomedullin | 29 | ITC |

Experimental Protocols

Cell Culture and Transfection for Receptor Expression

This protocol describes the transient transfection of COS-7 cells for the expression of human adrenomedullin receptors, a common system for in vitro characterization of antagonists.

Materials:

-

COS-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Plasmid DNA for human CLR and human RAMP1, RAMP2, or RAMP3

-

Transfection reagent (e.g., Lipofectamine 2000 or PEI)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed COS-7 cells in 96-well plates at a density of 20,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, use appropriate amounts of CLR and the desired RAMP plasmid DNA.

-

Transfection: Gently add the transfection complexes to the wells containing the COS-7 cells.

-

Expression: Incubate the cells for 48 hours to allow for the expression of the adrenomedullin receptors on the cell surface.

cAMP Functional Assay

This assay measures the ability of 22-52-Adrenomedullin to antagonize the adrenomedullin-induced production of cAMP.

Materials:

-

Transfected COS-7 cells expressing adrenomedullin receptors

-

DMEM

-

Bovine Serum Albumin (BSA)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Human Adrenomedullin (agonist)

-

22-52-Adrenomedullin (antagonist)

-

cAMP detection kit (e.g., LANCE cAMP assay kit)

-

384-well white opaque plates

Procedure:

-

Pre-incubation: 48 hours post-transfection, wash the cells and pre-incubate them in serum-free DMEM containing 0.1% BSA and 1 mM IBMX for 30 minutes at 37°C.

-

Antagonist Addition: Add varying concentrations of 22-52-Adrenomedullin to the wells.

-

Agonist Stimulation: Add a fixed concentration of human adrenomedullin (typically at its EC80 concentration) to the wells.

-

Incubation: Incubate the plate for 15 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP levels using a suitable plate reader.

-

Data Analysis: Determine the pA2 value by performing a Schild analysis on the concentration-response curves.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 22-52-Adrenomedullin for adrenomedullin receptors using a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing adrenomedullin receptors

-

Radiolabeled adrenomedullin (e.g., ¹²⁵I-Adrenomedullin)

-

22-52-Adrenomedullin (unlabeled competitor)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from transfected cells by homogenization and differential centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled adrenomedullin, and varying concentrations of unlabeled 22-52-Adrenomedullin.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Studies

22-52-Adrenomedullin has been utilized in various animal models to investigate the in vivo roles of adrenomedullin.

Cancer Models: In a mouse model of pancreatic cancer, intratumoral injection of AM(22-52) has been shown to reduce tumor weight. In another study, an adrenomedullin antagonist suppressed the in vivo growth of human pancreatic cancer cells in SCID mice by inhibiting angiogenesis.